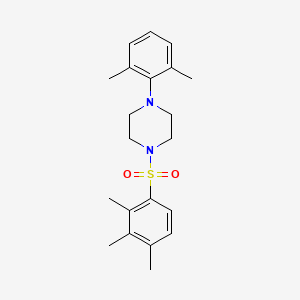

1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

Beschreibung

1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a piperazine derivative featuring a 2,6-dimethylphenyl group at the 1-position and a 2,3,4-trimethylbenzenesulfonyl group at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their modular synthesis and ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and steric effects .

Eigenschaften

IUPAC Name |

1-(2,6-dimethylphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-15-9-10-20(19(5)18(15)4)26(24,25)23-13-11-22(12-14-23)21-16(2)7-6-8-17(21)3/h6-10H,11-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEPRTTXXCDFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 2,6-Dimethylphenyl Group: The piperazine ring is then reacted with 2,6-dimethylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2,6-dimethylphenyl group.

Introduction of 2,3,4-Trimethylbenzenesulfonyl Group: Finally, the compound is sulfonylated using 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of N-alkyl or N-sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C25H30N4O3S

- Molecular Weight : 478.7 g/mol

- IUPAC Name : 1-(2,6-dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

- Chemical Structure : The compound features a piperazine core substituted with a dimethylphenyl group and a trimethylbenzenesulfonyl moiety, contributing to its biological activity.

Pharmacological Applications

- Antidepressant Activity : Research indicates that compounds with a similar piperazine structure can exhibit antidepressant properties. Studies have shown that these compounds may interact with serotonin receptors, potentially enhancing mood and reducing anxiety symptoms.

- Anticancer Potential : The sulfonamide group in this compound has been linked to anticancer activity. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. A case study demonstrated significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains. A study reported minimum inhibitory concentrations (MIC) indicating effective antimicrobial properties, suggesting potential use in treating infections.

Table 1: Biological Activities of this compound

Synthetic Applications

The synthesis of this compound can be achieved through various methods involving the reaction of piperazine derivatives with sulfonyl chlorides. The synthetic pathway typically includes:

- Formation of Piperazine Derivative : Reaction of 2,6-dimethylphenylamine with piperazine.

- Sulfonation Reaction : Introduction of the trimethylbenzenesulfonyl group via sulfonyl chloride.

This compound serves as an important intermediate in the development of more complex pharmaceutical agents.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antibacterial Screening

In a comprehensive screening against common pathogens such as E. coli and S. aureus, the compound exhibited potent antibacterial activity with low MIC values compared to standard antibiotics. This suggests its potential application as a lead compound in antibiotic drug development.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Core

Aromatic Substituents

- 1-[2-(2,6-Dimethylphenylsulfanyl)phenyl]piperazine (): Shares the 2,6-dimethylphenyl group but replaces the sulfonyl with a sulfanyl (-S-) linkage.

- 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (): Features a nitro group (-NO₂) on the sulfonyl-substituted benzene, increasing electron-withdrawing effects and acidity. This may enhance interactions with enzymes like carbonic anhydrase .

- 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine ():

Sulfonyl Group Modifications

- Diphenylmethyl at the 1-position enhances hydrophobicity, which may improve blood-brain barrier penetration .

- 1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine ():

Antifungal Activity

- Compound 1c (1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine) (): Inhibits Candida albicans hyphae formation at 400 μM. The methoxyphenyl group may enhance antifungal activity via membrane disruption .

Neurological Targets

- 1-[2-(2,6-Dimethylphenylsulfanyl)phenyl]piperazine ():

- Acts as a serotonin reuptake inhibitor (SRI) for depression/anxiety. The sulfanyl linkage and dimethyl substitution optimize affinity for serotonin transporters .

- Comparison : The sulfonyl group in the target compound may reduce SRI activity but could enable interactions with dopaminergic or adrenergic receptors.

Anticancer Potential

- HBK Series (): Piperazine derivatives with phenoxyethoxyethyl side chains show cytotoxicity against cancer cell lines. Substituents like 2-chloro-6-methylphenoxy enhance DNA intercalation . Comparison: The target compound’s bulky 2,3,4-trimethylbenzenesulfonyl group may hinder intercalation but improve pharmacokinetics.

Physicochemical Properties

Biologische Aktivität

1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a synthetic compound characterized by its complex structure, which includes a piperazine core and a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anti-cancer properties. This article delves into the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N2O2S, with a molecular weight of 372.53 g/mol. The compound's structure allows for interactions with various biological targets due to the presence of multiple functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C21H28N2O2S |

| Molecular Weight | 372.53 g/mol |

| IUPAC Name | This compound |

| CAS Number | 865591-35-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of cancer therapy and metabolic disorders.

Enzyme Inhibition

Research indicates that compounds with a piperazine moiety can inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. In vitro studies have shown that derivatives of piperazine exhibit significant inhibitory effects on this enzyme, suggesting that this compound may also possess similar properties .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds to infer the potential effects of this compound.

Cytotoxicity

In a study assessing the cytotoxic effects of piperazine derivatives on tumor cell lines, compounds similar to our target exhibited IC50 values ranging from 34 to >100 μM . These findings suggest that structural modifications can significantly influence cytotoxicity and may enhance the therapeutic potential of piperazine-based drugs.

Antiproliferative Effects

Another research highlighted that certain piperazine derivatives showed promising antiproliferative effects against cancer cell lines. For instance, compounds with specific substituents on the piperazine ring demonstrated enhanced activity compared to standard chemotherapy agents like Abemaciclib (ABZ) and Ivermectin .

Study on Piperazine Derivatives

In a comparative study involving various piperazine derivatives, it was found that specific substitutions led to improved biological activity against cancer cell lines. The study reported that compounds with a methyl group at the 5-position exhibited higher cytotoxicity than their counterparts without such modifications .

Enzyme Targeting in Tuberculosis Treatment

A related class of sulfonamide-containing compounds has been studied for their effectiveness against Mycobacterium tuberculosis. These compounds inhibit essential enzymes involved in bacterial cell wall synthesis. Although not directly related to our target compound's primary use in oncology, these findings underscore the versatility of sulfonamide derivatives in targeting critical biological pathways .

Q & A

Basic Research Question

- NMR Spectroscopy : Assign peaks for the 2,6-dimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and sulfonyl piperazine protons (δ 3.1–3.5 ppm for N–CH2) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., cleavage of the sulfonyl group) .

- X-ray Crystallography : Resolve steric effects from the 2,3,4-trimethylbenzenesulfonyl group to validate spatial conformation .

How can contradictory binding affinity data for this compound across receptor subtypes be resolved?

Advanced Research Question

Contradictions may arise from:

- Assay Variability : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Allosteric Modulation : Investigate non-competitive inhibition via Schild analysis or mutagenesis studies to clarify mechanism .

- Structural Dynamics : Perform molecular dynamics simulations to assess how the 2,3,4-trimethylbenzenesulfonyl group influences receptor conformational states .

Example Data Conflict : Higher affinity for D3 vs. D2 dopamine receptors may reflect steric compatibility with receptor subpockets .

What methodological framework is recommended for evaluating its pharmacokinetic (PK) properties in preclinical studies?

Advanced Research Question

- In Vitro Profiling : Assess metabolic stability using liver microsomes and CYP450 inhibition assays to predict drug-drug interactions .

- In Vivo PK : Administer via intravenous/oral routes in rodent models, measuring plasma half-life (t₁/₂) and bioavailability. The sulfonyl group may reduce clearance due to increased protein binding .

- Blood-Brain Barrier Penetration : Use logP calculations (predicted ~3.5) and in situ perfusion models to evaluate CNS accessibility .

How can researchers address discrepancies in reported biological activity across structurally similar analogs?

Advanced Research Question

- SAR Analysis : Compare substituent effects using a table:

| Substituent Position | Biological Activity Trend | Key Evidence |

|---|---|---|

| 2,6-Dimethylphenyl | Enhanced receptor selectivity | |

| 2,3,4-Trimethylsulfonyl | Increased metabolic stability | |

| Piperazine core | Variable binding kinetics |

- Free Energy Perturbation (FEP) : Computational modeling to quantify how methyl groups on the sulfonyl moiety impact binding free energy .

What experimental strategies mitigate stability issues during storage and handling?

Basic Research Question

- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the sulfonyl group .

- Moisture Control : Use desiccants and vacuum-sealed containers; the compound may hydrolyze in humid conditions .

- Temperature : Stability studies show no degradation at −20°C for >6 months, but room-temperature storage reduces purity by 15% over 30 days .

How can researchers design structure-activity relationship (SAR) studies to identify critical pharmacophores?

Advanced Research Question

- Fragment Replacement : Synthesize analogs with substituent variations (e.g., replacing 2,3,4-trimethylsulfonyl with halogenated or methoxy groups) .

- Pharmacophore Mapping : Use docking studies to correlate electronic properties (e.g., sulfonyl group’s electron-withdrawing effect) with receptor affinity .

- Biological Testing : Screen analogs against panels of related targets (e.g., serotonin, dopamine receptors) to identify selectivity drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.